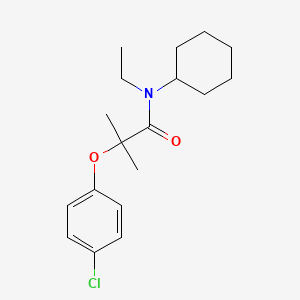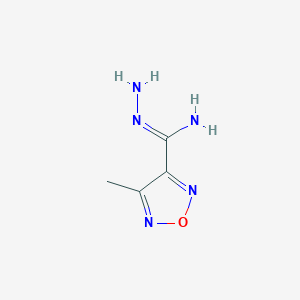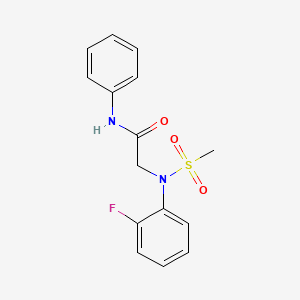
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a promising anticancer drug candidate that has shown efficacy in preclinical studies against various types of cancer, including breast, ovarian, and pancreatic cancer.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide specifically targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, this compound induces nucleolar stress and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies, with minimal toxicity to normal cells. It has also been shown to sensitize cancer cells to other anticancer drugs, suggesting that it may have synergistic effects in combination therapy. However, this compound has been shown to induce myelosuppression in some preclinical models, which may limit its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide is a promising anticancer drug candidate that has shown efficacy in preclinical studies against various types of cancer. Its specificity for cancer cells and ability to sensitize them to other anticancer drugs make it a promising candidate for combination therapy. However, its myelosuppressive effects may limit its clinical use, and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the development of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide as an anticancer drug. One potential direction is the development of combination therapies that include this compound and other anticancer drugs. Another direction is the investigation of this compound in combination with immunotherapy, which has shown promising results in preclinical studies. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify biomarkers that can predict patient response to the drug.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide involves the condensation of 4-chlorophenol with cyclohexylamine and 2-methylpropanoic acid, followed by N-ethylation and cyclization. The yield of this compound is typically around 50%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is overactive in many types of cancer. This compound has also been shown to sensitize cancer cells to other anticancer drugs, such as cisplatin and gemcitabine.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c1-4-20(15-8-6-5-7-9-15)17(21)18(2,3)22-16-12-10-14(19)11-13-16/h10-13,15H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLPINIKMXTRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)


![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)

![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)



![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)
